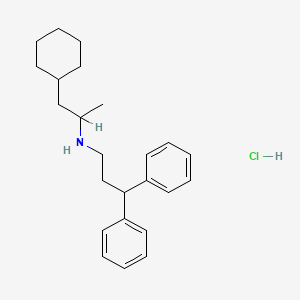

Droprenilamine hydrochloride

Description

Droprenilamine hydrochloride is a coronary vasodilator primarily used to enhance coronary blood flow and mitigate ischemia-related cardiac complications. Its molecular formula is C₂₄H₃₃N·ClH (molecular weight: 371.986 g/mol), with a SMILES notation of CC(CC1CCCCC1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.Cl . The compound lacks defined stereocenters or E/Z isomerism, simplifying its synthesis and quality control processes . Pharmacologically, it increases coronary blood flow in animal models (e.g., ovariectomized mice and anesthetized greyhounds) and reduces arrhythmias post-coronary artery ligation . Its synthesis and initial pharmacological studies date to 1976, though its regulatory approval timeline remains unspecified .

Properties

CAS No. |

59182-63-7 |

|---|---|

Molecular Formula |

C24H34ClN |

Molecular Weight |

372 g/mol |

IUPAC Name |

N-(1-cyclohexylpropan-2-yl)-3,3-diphenylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C24H33N.ClH/c1-20(19-21-11-5-2-6-12-21)25-18-17-24(22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h3-4,7-10,13-16,20-21,24-25H,2,5-6,11-12,17-19H2,1H3;1H |

InChI Key |

HDIWDSZQIUBDFT-UHFFFAOYSA-N |

SMILES |

CC(CC1CCCCC1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.Cl |

Canonical SMILES |

CC(CC1CCCCC1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.Cl |

Related CAS |

57653-27-7 (Parent) |

Synonyms |

droprenylamine droprenylamine hydrochloride MG 8926 N-(3,3-diphenylpropyl)-alpha-methyl-beta-cyclohexylethylamine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Droprenilamine hydrochloride belongs to the vasodilator class of nitrogen-containing heterocyclic compounds. Below is a comparative analysis with structurally or functionally related agents:

Table 1: Key Pharmacological and Chemical Comparisons

Structural and Functional Differences

Mechanistic Diversity: Droprenilamine and prenylamine share calcium channel modulation but differ in stereochemical complexity. Molsidomine acts via nitric oxide release, targeting cyclic GMP pathways, unlike Droprenilamine’s direct coronary vasodilation .

Chemical Profiles: Droprenilamine’s diphenylpropylamine backbone contrasts with Emopamil’s inclusion of a nitrile group (C#N) and Cilostazol’s quinolinone ring . These structural variances influence pharmacokinetics (e.g., half-life, metabolism) and receptor affinity.

Clinical Applications: While Droprenilamine is studied preclinically for post-ischemic arrhythmia reduction, Cilostazol has robust clinical data for claudication . Fenalcomine (C₂₀H₂₇NO₂), another vasodilator, incorporates a nitro group (NO₂), enabling distinct redox signaling but posing stability challenges absent in Droprenilamine .

Table 2: Pharmacokinetic and Regulatory Highlights

| Parameter | Droprenilamine HCl | Molsidomine | Emopamil |

|---|---|---|---|

| Bioavailability | Not reported | 90% (oral) | 60–70% (oral) |

| Metabolism | Hepatic (CYP3A4) | Hepatic (CYP2C9) | Hepatic (CYP2D6) |

| Half-life | ~4–6 hours (preclinical) | 1.5–2 hours | 8–12 hours |

| Trade Names | None (generic) | Corvatard®, Linsidomine | Emopamil® (discontinued) |

| WHO INN Status | Listed (1977) | Listed (1991) | Listed (1973) |

Research Findings and Limitations

- Efficacy : Droprenilamine increased coronary flow by 40% in canine models post-ligation, outperforming prenylamine ’s 25% improvement . However, human trials are lacking compared to Cilostazol ’s validated claudication endpoints .

- Safety : Droprenilamine’s heart rate reduction in ischemic models suggests adrenergic modulation, a trait absent in Molsidomine .

- Synthesis : Droprenilamine’s salt form (HCl) enhances solubility over Fenalcomine ’s free base, aiding formulation .

Q & A

Q. What are the primary analytical methods for identifying and quantifying Droprenilamine hydrochloride in experimental samples?

this compound (C₂₄H₃₃N·ClH) requires validated chromatographic techniques for identification and quantification. High-performance liquid chromatography (HPLC) with UV detection is recommended, as outlined in pharmacopeial standards for structurally similar compounds like Doxepin Hydrochloride. Ensure baseline resolution (R ≥ 1.5) between target analytes and related impurities using column parameters and mobile phases optimized for amine-containing molecules . Calibration curves should span 80–120% of the expected concentration range, with validation for specificity, linearity, and precision per ICH guidelines.

Q. How can researchers ensure the stability of this compound during synthesis and storage?

Stability studies should assess degradation under thermal, photolytic, and hydrolytic conditions. Store lyophilized powder in airtight, light-resistant containers at -20°C to minimize hydrolysis and oxidation. For solutions, use inert buffers (e.g., phosphate, pH 6–7) and avoid repeated freeze-thaw cycles, as recommended for structurally analogous vasodilators . Monitor impurity profiles using stability-indicating assays, particularly for byproducts like dealkylated derivatives or dimerization artifacts.

Q. What are the key physicochemical parameters to characterize this compound in preclinical studies?

Critical parameters include:

- Solubility : Determine in aqueous buffers (pH 1.2–7.4) and organic solvents (e.g., DMSO, ethanol).

- Dissociation constant (pKa) : Use potentiometric titration or UV-spectroscopic methods.

- Partition coefficient (LogP) : Employ shake-flask or HPLC-derived methods to predict membrane permeability. Reference the molecular descriptor guidelines from the USP monographs for related ammonium salts .

Advanced Research Questions

Q. How can researchers resolve and quantify (E)/(Z) isomerization in this compound derivatives?

Isomeric separation requires chiral stationary phases (e.g., amylose- or cellulose-based columns) with mobile phases containing 0.1% diethylamine to suppress peak tailing. Optimize column temperature (25–40°C) and flow rate (0.8–1.2 mL/min) to achieve resolution >2.0. Quantify isomer ratios using area normalization, and validate methods with spiked samples to confirm detection limits <0.1% .

Q. What experimental designs are optimal for evaluating this compound’s vasodilatory mechanism in vivo?

Use a factorial design to isolate pathways:

- Animal models : Rat aortic ring assays pre-treated with L-NAME (nitric oxide synthase inhibitor) or indomethacin (cyclooxygenase inhibitor) to assess NO-dependent vs. prostaglandin-mediated effects.

- Dose-response curves : Administer 0.1–10 mg/kg intravenously, monitoring blood pressure and heart rate.

- Tissue specificity : Compare vascular beds (coronary, renal, cerebral) using wire myography. Reference methodologies from studies on Molsidomine, a structurally distinct but functionally related vasodilator .

Q. How should researchers address discrepancies in pharmacokinetic data across species for this compound?

Apply allometric scaling with correction factors for plasma protein binding and metabolic clearance. For example:

- Rodent-to-human scaling : Use a 0.7 exponent for clearance and 1.0 for volume of distribution.

- Interspecies variability : Perform cytochrome P450 inhibition assays (CYP3A4, CYP2D6) to identify metabolic hotspots. Validate models using population pharmacokinetic software (e.g., NONMEM) and cross-reference with FDA guidance on bioanalytical method validation .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are recommended for analyzing contradictory efficacy data in this compound trials?

- Meta-analysis : Pool data from independent studies using random-effects models to account for heterogeneity.

- Sensitivity analysis : Exclude outliers or studies with high risk of bias (e.g., non-blinded designs).

- Subgroup analysis : Stratify by covariates like age, comorbidities, or concomitant medications. Follow NIH reporting standards for preclinical research, including power calculations and effect size estimates .

Q. How can researchers validate target engagement for this compound in complex biological systems?

Combine orthogonal assays:

- Biophysical : Surface plasmon resonance (SPR) to measure binding affinity to putative targets (e.g., calcium channels).

- Cellular : siRNA knockdown of candidate receptors followed by functional assays (e.g., calcium flux).

- In silico : Molecular docking simulations using the SMILES notation (CC(CC1CCCCC1)NCCC(C2CCCCC2)C3CCCCC3.Cl ) to predict binding poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.